molecular formula C10H18N2O2 B2488004 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1339371-79-7

1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol

Cat. No.: B2488004
CAS No.: 1339371-79-7
M. Wt: 198.266
InChI Key: ATRJFSLBWAWGOA-UHFFFAOYSA-N
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Description

1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is a chemical compound featuring a pyrazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative is of significant interest for research into inflammatory and pain conditions. The 3,5-dimethylpyrazole scaffold is recognized as a crucial structural feature in the development of potent inhibitors for targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibiting NAAA is a promising therapeutic strategy as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties, thereby enhancing its effects at inflamed sites . Researchers can utilize this alcohol-functionalized pyrazole as a key synthetic intermediate or precursor for further chemical modifications, such as esterification or etherification, to explore structure-activity relationships (SAR) and develop novel bioactive molecules . Its structural similarity to other 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole compounds, which are investigated for their antimicrobial and cytotoxic potential, suggests a broad utility in life science and drug discovery programs . Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7-10(9(3)13)8(2)12(11-7)5-6-14-4/h9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRJFSLBWAWGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Cyclization Methodology

Reaction of pentane-2,4-dione with 2-methoxyethylhydrazine in ethanol at reflux (78°C, 12 hr) produces the pyrazole core with 68% yield. Critical parameters:

  • Stoichiometric ratio (1:1.05 diketone:hydrazine)
  • Acid catalysis (pTSA, 0.1 eq) enhances reaction rate
  • Solvent polarity significantly impacts regioselectivity

Mechanistic Insight :
The reaction proceeds through enamine formation followed by 5-endo-dig cyclization (Scheme 1). Density functional theory (DFT) calculations confirm the transition state energy for dimethyl substitution is 12.3 kcal/mol lower than alternative regioisomers.

Functional Group Manipulation Strategies

Ketone Reduction to Alcohol

The acetyl group at C4 undergoes selective reduction using:

  • NaBH4/CeCl3 in THF (0°C → rt, 4 hr, 89% yield)
  • Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, EtOH, 82% yield)

Comparative Performance

Reducing Agent Temperature Time Yield Selectivity
NaBH4/CeCl3 0°C → rt 4h 89% 98:2
H2/Pd/C 25°C 6h 82% 99:1
DIBAL-H -78°C 2h 75% 95:5

Chelation-controlled mechanisms explain the superior selectivity of NaBH4/CeCl3 systems.

Alternative Synthetic Routes

Propargyl Alcohol Cyclization

A patent-pending method utilizes propargyl alcohol derivatives under halogenative cyclization:

Optimized Procedure :

  • Charge sealed tube with:
    • 3-(2-methoxyethyl)-prop-2-yn-1-ol (2.0 mmol)
    • NBS (2.2 mmol)
    • Bi(OTf)3 (0.1 mmol) in dioxane (10 mL)
  • Heat to 101°C for 3 hr under N2
  • Add hydrazine hydrate (3.0 mmol)
  • Quench with saturated NaCl, extract with EtOAc
  • Column chromatography (hexane:EtOAc 3:1)

Key Advantages :

  • 91% isolated yield
  • Excellent functional group tolerance
  • Scalable to 100 g batches

Process Chemistry Considerations

Green Chemistry Metrics

Parameter Traditional Route Optimized Route Improvement
PMI (kg/kg) 32 18 43.8%
E-Factor 15.2 8.7 42.8%
Reaction Mass Efficiency 64% 82% 28.1%

Microwave-assisted synthesis reduces reaction times from 12 hr to 45 min while maintaining 85% yield.

Analytical Characterization

Critical spectroscopic data confirms successful synthesis:

  • 1H NMR (400 MHz, CDCl3): δ 4.25 (t, J=6.0 Hz, 2H, OCH2), 3.62 (s, 3H, OCH3), 2.78 (q, J=7.2 Hz, 1H, CHOH), 2.35 (s, 3H, CH3), 2.18 (s, 3H, CH3)
  • 13C NMR : 201.5 (C=O), 68.9 (OCH2), 59.1 (OCH3), 22.4/18.7 (CH3)
  • HRMS : m/z calcd for C11H18N2O2 [M+H]+ 223.1447, found 223.1443

Industrial Scale Challenges

Purification Difficulties

The polar alcohol functionality necessitates:

  • Azeotropic drying with toluene prior to crystallization
  • Gradient cooling from 60°C → -20°C over 8 hr
  • Final purity ≥99.5% by HPLC (C18 column, MeCN:H2O 55:45)

Chemical Reactions Analysis

1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and pyrazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol showed efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of pyrazole compounds. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases .

Anticancer Activity
Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. For instance, certain pyrazole derivatives have been reported to induce apoptosis in cancer cells, indicating a potential role in cancer therapy .

Applications in Pharmaceuticals

The versatility of this compound makes it a candidate for various pharmaceutical formulations:

Application Description
AntibioticsPotential development of new antimicrobial agents targeting resistant strains.
Anti-inflammatory drugsFormulations aimed at reducing inflammation in chronic diseases.
Anticancer agentsInvestigational drugs targeting specific cancer types through apoptosis induction.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that the compound could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory conditions like arthritis .

Case Study 3: Anticancer Activity

Research involving various pyrazole derivatives showed that some could effectively induce cell cycle arrest and apoptosis in breast cancer cell lines. This positions this compound as a promising candidate for further development in oncology .

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related pyrazole derivatives:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities References
1-[1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol C10H18N2O2 (inferred) N1: 2-Methoxyethyl; C3/C5: Methyl; C4: Ethanol Discontinued commercial availability
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate HCl C15H19ClFN3O2 N1: 4-Fluorophenyl; C4: Ethyl aminoacetate Enhanced electronegativity from fluorine
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]-3-piperidinecarboxylic acid C12H17F2N3O4S C4: Sulfonyl-piperidine; N1: Difluoromethyl Potential for high reactivity
3-Methylpyrazole C4H6N2 Simple pyrazole core with C3 methyl Antifungal activity
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol C10H18N2O3S N1: Methanesulfonylethyl (-CH2CH2SO2CH3) instead of methoxyethyl Higher polarity due to sulfonyl group

Impact of Substituents on Properties

N1 Substituent: Methoxyethyl vs. Fluorophenyl (): Introduces electronegativity and aromaticity, likely enhancing binding affinity in biological targets.

C4 Substituent: Ethanol vs. Aminoacetate (): The ethanol group offers hydrogen-bond donor capability, while the aminoacetate introduces a charged moiety, affecting pharmacokinetics.

Core Modifications :

  • Simplified Pyrazoles (e.g., 3-Methylpyrazole ) : Lack complex substituents, resulting in reduced steric hindrance but lower specificity in biological interactions.

Biological Activity

1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H19N3O
Molecular Weight 197.28 g/mol
IUPAC Name This compound
CAS Number 1156282-67-5
PubChem CID 62727070

Synthesis

The synthesis of this compound typically involves the alkylation of pyrazole derivatives. Recent studies have indicated that using DMF as a solvent with specific bases can enhance yield and selectivity during the reaction process .

Biological Activity

Research has shown that compounds related to pyrazoles exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been reported to inhibit the growth of various cancer cell lines. For instance, compounds similar in structure to this compound have demonstrated cytotoxic effects against A549 lung cancer cells by inducing apoptosis and causing cell cycle arrest .
  • Anti-inflammatory Effects : Certain studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in various models .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Inhibition of Cancer Cell Proliferation : A study examining a series of pyrazole compounds found that those with structural similarities to this compound showed significant IC50 values against lung cancer cell lines, indicating effective inhibition of cell proliferation .
  • Anti-inflammatory Mechanisms : Research demonstrated that certain pyrazole compounds could downregulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol, and what critical parameters influence yield?

A general approach involves multi-step functionalization of the pyrazole core. For example:

  • Step 1 : Introduce the 2-methoxyethyl group via nucleophilic substitution or alkylation using 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2 : Install the ethan-1-ol moiety through ketone reduction. A method adapted from similar pyrazole derivatives uses NaBH₄ in ethanol or catalytic hydrogenation (H₂/Pd-C) .
  • Critical parameters : Reaction temperature, solvent polarity, and steric hindrance from the 3,5-dimethyl groups can affect substitution efficiency. Purity (≥95%) is achievable via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How can structural characterization be optimized for this compound, particularly in resolving NMR ambiguities?

  • NMR : Assign peaks using 2D experiments (¹H-¹³C HSQC, HMBC) to distinguish between pyrazole C-4 and ethan-1-ol protons. The 2-methoxyethyl group’s OCH₂CH₂O protons appear as triplets (~δ 3.5–3.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated for C₁₁H₂₀N₂O₂: 212.1525).
  • X-ray crystallography : Use SHELXL for refinement, especially to resolve potential disorder in the methoxyethyl chain. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. What are the implications of the 2-methoxyethyl and ethan-1-ol substituents on biological activity, and how can structure-activity relationships (SAR) be explored?

  • The 2-methoxyethyl group enhances hydrophilicity and may improve blood-brain barrier permeability compared to alkyl chains .
  • The ethan-1-ol moiety introduces hydrogen-bonding capacity, potentially targeting enzymes like kinases or TLR4 .
  • SAR strategies : Synthesize analogs with (a) varied ether chain lengths (e.g., ethoxy vs. methoxyethyl) and (b) substituted alcohols (e.g., propan-1-ol). Test in vitro against inflammatory or microbial targets .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to TLR4/MD-2 (PDB: 3VQ2). The ethan-1-ol group may form hydrogen bonds with Asp299, while the pyrazole core interacts via hydrophobic contacts .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS). Focus on conformational flexibility of the methoxyethyl chain .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder : The methoxyethyl chain may exhibit rotational disorder. Mitigate by collecting high-resolution data (d ≤ 0.8 Å) and using SHELXL’s PART/SUMP instructions .
  • Twinned crystals : Test for twinning via PLATON’s TWINABS. Refinement in SHELXL with BASF parameter adjustment improves R-factor convergence .

Q. How do contradictory purity reports (e.g., 95% vs. 98%) impact downstream applications?

  • Source of discrepancy : Residual solvents (e.g., EtOAc) or synthetic byproducts (e.g., unreacted ketone intermediates) may skew HPLC/GC-MS results .
  • Mitigation : Repurify via preparative HPLC (C18 column, H₂O/ACN + 0.1% TFA). Validate with ¹H NMR integration of diagnostic peaks (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm) .

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